molecular formula C4H5N3O3 B7869526 2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid

2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid

Cat. No.: B7869526
M. Wt: 143.10 g/mol
InChI Key: AWGDAHKJDXJEOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound identified as “2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid” is a chemical entity with unique properties and applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic routes typically include:

    Initial Reactant Preparation: The starting materials are carefully selected and purified.

    Reaction Conditions: The reactions are carried out under controlled temperatures and pressures, often requiring catalysts to enhance the reaction rates.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This involves:

    Large-Scale Reactors: Using large reactors to handle significant quantities of reactants.

    Continuous Monitoring: Ensuring the reaction conditions are continuously monitored and adjusted as needed.

    Automation: Employing automated systems to control the synthesis process, reducing human error and increasing efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using specific oxidizing agents.

    Reduction: It can also be reduced under suitable conditions.

    Substitution: Substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Various catalysts are used to facilitate the reactions, depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution.

Scientific Research Applications

2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its interactions with biological molecules and potential therapeutic uses.

    Medicine: Research is ongoing to explore its potential as a drug or in drug delivery systems.

    Industry: It is used in the production of various industrial products, including polymers and coatings.

Mechanism of Action

The mechanism by which 2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways: It influences various biochemical pathways, leading to its observed effects.

    Binding Sites: The binding sites on the target molecules are crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid can be compared with other similar compounds, such as:

  • Aspirin (CID 2244)
  • Salicylsalicylic Acid (CID 5161)
  • Indomethacin (CID 3715)
  • Sulindac (CID 1548887)

Uniqueness

What sets this compound apart from these similar compounds is its unique structure and specific interactions with molecular targets. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

2-(5-oxo-1,2-dihydro-1,2,4-triazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3/c8-3(9)1-2-5-4(10)7-6-2/h1H2,(H,8,9)(H2,5,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWGDAHKJDXJEOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=NC(=O)NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1=NC(=O)NN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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